rac-N-苄基-N-去甲曲马多-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

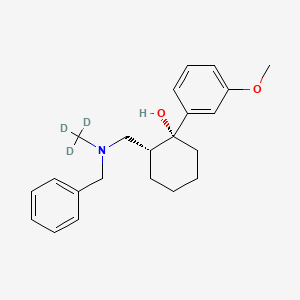

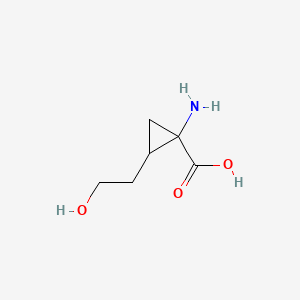

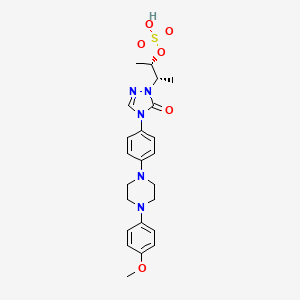

rac N-Benzyl-N-desmethyl Tramadol-d3: is a labeled compound with the CAS number 1346601-74-8. It is a derivative of Tramadol, a synthetic analgesic used for pain relief. This compound is specifically labeled for research purposes, often used in analytical and experimental settings to study the pharmacokinetics and metabolism of Tramadol .

科学研究应用

rac N-Benzyl-N-desmethyl Tramadol-d3 is widely used in scientific research, including:

Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion (ADME) of Tramadol in biological systems.

Analytical Chemistry: Employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for the quantification of Tramadol and its metabolites.

Forensic Toxicology: Utilized in the detection and analysis of Tramadol in biological samples for forensic investigations.

Clinical Research: Helps in understanding the metabolic pathways and potential drug interactions of Tramadol .

作用机制

Target of Action

The primary targets of rac N-Benzyl-N-desmethyl Tramadol-d3, a derivative of Tramadol, are the μ-opioid receptors . These receptors play a crucial role in the perception of pain. The compound also inhibits the reuptake of serotonin and norepinephrine, neurotransmitters that modulate pain signals .

Mode of Action

rac N-Benzyl-N-desmethyl Tramadol-d3 interacts with its targets by acting as an agonist of the μ-opioid receptors . This means it binds to these receptors and activates them, mimicking the action of endogenous opioids. Additionally, it inhibits the reuptake of serotonin and norepinephrine, thereby increasing their availability and enhancing the inhibitory effects on pain transmission in the spinal cord .

Biochemical Pathways

The compound affects several biochemical pathways. It is metabolized by O- and N-demethylation mediated by the cytochrome P450 pathways, particularly CYP2D6 . The metabolites produced through these pathways can also have pharmacological activity, contributing to the overall analgesic effect .

Pharmacokinetics

The pharmacokinetics of rac N-Benzyl-N-desmethyl Tramadol-d3 involves its absorption, distribution, metabolism, and excretion (ADME). It is metabolized primarily by O- and N-demethylation via the cytochrome P450 pathways, particularly CYP2D6 . The metabolites are mainly excreted via the kidneys . The mean elimination half-life of Tramadol, the parent compound, is about 6 hours .

Result of Action

The molecular and cellular effects of rac N-Benzyl-N-desmethyl Tramadol-d3’s action include the activation of μ-opioid receptors and the increased availability of serotonin and norepinephrine. This results in enhanced inhibitory effects on pain transmission in the spinal cord, thereby providing analgesic effects .

Action Environment

The action, efficacy, and stability of rac N-Benzyl-N-desmethyl Tramadol-d3 can be influenced by various environmental factors. For instance, any impairment in the liver or kidneys, which are crucial for the metabolism and excretion of the compound, can affect its action . Additionally, the concurrent use of other medications metabolized through the same hepatic pathways may cause interactions .

生化分析

Biochemical Properties

“rac N-Benzyl-N-desmethyl Tramadol-d3” interacts with various enzymes and proteins. It is mainly metabolised by O - and N -demethylation and by conjugation reactions forming glucuronides and sulfates . The polymorphic CYP2D6 action has been reported to be determinative of its pharmacokinetics and pharmacodynamics via hepatic phase I O -demethylation .

Cellular Effects

“rac N-Benzyl-N-desmethyl Tramadol-d3” has significant effects on various types of cells and cellular processes. It has been reported to attenuate platelet aggregation dose-dependently . It also influences cell function by inhibiting serotonin reuptake and norepinephrine reuptake, enhancing inhibitory effects on pain transmission in the spinal cord .

Molecular Mechanism

“rac N-Benzyl-N-desmethyl Tramadol-d3” exerts its effects at the molecular level through various mechanisms. Both (+)-Tramadol and the metabolite (+)-O-desmethyl-tramadol (M1) are agonists of the mu opioid receptor . It also inhibits serotonin reuptake and norepinephrine reuptake, enhancing inhibitory effects on pain transmission in the spinal cord .

Temporal Effects in Laboratory Settings

The effects of “rac N-Benzyl-N-desmethyl Tramadol-d3” change over time in laboratory settings. The mean elimination half-life is about 6 hours

Dosage Effects in Animal Models

In animal models, the effects of “rac N-Benzyl-N-desmethyl Tramadol-d3” vary with different dosages. In rats, intramuscular administration provides stable pain relief for more than 10 hours . More studies are needed to understand the threshold effects and any toxic or adverse effects at high doses.

Metabolic Pathways

“rac N-Benzyl-N-desmethyl Tramadol-d3” is involved in various metabolic pathways. It is mainly metabolised by O - and N -demethylation and by conjugation reactions forming glucuronides and sulfates .

Transport and Distribution

“rac N-Benzyl-N-desmethyl Tramadol-d3” is rapidly distributed in the body; plasma protein binding is about 20%

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of rac N-Benzyl-N-desmethyl Tramadol-d3 involves the selective labeling of the desmethylated form of Tramadol. The process typically includes the following steps:

Desmethylation: Tramadol undergoes a desmethylation reaction to remove a methyl group, resulting in N-desmethyl Tramadol.

Benzylation: The N-desmethyl Tramadol is then reacted with a benzylating agent to introduce a benzyl group.

Deuterium Labeling: The final step involves the incorporation of deuterium atoms (d3) into the benzyl group, resulting in rac N-Benzyl-N-desmethyl Tramadol-d3

Industrial Production Methods: Industrial production of rac N-Benzyl-N-desmethyl Tramadol-d3 follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used for purification and quality control .

化学反应分析

Types of Reactions: rac N-Benzyl-N-desmethyl Tramadol-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound back to its parent form, Tramadol.

Substitution: The benzyl group can be substituted with other functional groups under specific conditions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Tramadol.

Substitution: Various substituted benzyl derivatives

相似化合物的比较

N-Desmethyl Tramadol: A primary metabolite of Tramadol with similar pharmacological properties.

O-Desmethyl Tramadol: Another metabolite with potent analgesic effects.

Tramadol: The parent compound with a broader spectrum of action.

Uniqueness: rac N-Benzyl-N-desmethyl Tramadol-d3 is unique due to its specific labeling with deuterium atoms, which makes it an invaluable tool in research for tracking and quantifying Tramadol and its metabolites in various biological systems .

属性

IUPAC Name |

(1R,2R)-2-[[benzyl(trideuteriomethyl)amino]methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO2/c1-23(16-18-9-4-3-5-10-18)17-20-11-6-7-14-22(20,24)19-12-8-13-21(15-19)25-2/h3-5,8-10,12-13,15,20,24H,6-7,11,14,16-17H2,1-2H3/t20-,22+/m1/s1/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDLHYNRDCFWMAA-GDJAVXQGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CCCCC1(C2=CC(=CC=C2)OC)O)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(Dichloroacetyl)phenyl]-4-methylbenzamide](/img/structure/B585258.png)